![molecular formula C22H23FN6O B2752274 N~6~-(3-ethoxypropyl)-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-16-2](/img/structure/B2752274.png)
N~6~-(3-ethoxypropyl)-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~6~-(3-ethoxypropyl)-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C22H23FN6O and its molecular weight is 406.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N~6~-(3-ethoxypropyl)-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a unique arrangement of nitrogen-containing heterocycles. Its molecular formula is C20H24FN5O, with a molecular weight of 383.4 g/mol. The structure features two key substituents: an ethoxypropyl group and a fluorophenyl group, which are thought to enhance its biological efficacy.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets involved in various biochemical pathways. The following aspects highlight its mechanism of action:
- Target Interactions : The compound has been shown to inhibit key enzymes and receptors implicated in cancer progression, particularly those associated with the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) pathways .
- Binding Affinity : Molecular docking studies indicate that the compound forms hydrogen bonds with residues in the active sites of target proteins, enhancing its binding affinity and specificity .
- Induction of Apoptosis : In vitro studies demonstrate that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:
- Inhibition of Tumor Growth : In MCF-7 breast cancer models, compounds similar to this compound effectively inhibited tumor growth by inducing cell cycle arrest and promoting apoptosis .
Other Biological Activities
Besides anticancer effects, related compounds have shown diverse biological activities:
- Antiparasitic and Antifungal Effects : Pyrazolo[3,4-d]pyrimidines have been reported to possess antiparasitic and antifungal activities, indicating their potential utility in treating infectious diseases .
Research Findings and Case Studies
A summary of key findings from recent research on related compounds is presented in Table 1 below.
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including N~6~-(3-ethoxypropyl)-N~4~-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. Research indicates that compounds within this class exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The IC50 values for these compounds typically range from 45 to 97 nM for MCF-7 and 6 to 99 nM for HCT-116 cells .
Enzyme Inhibition
The compound has shown promise as a selective inhibitor of certain kinases involved in cancer progression. For instance, it may target specific pathways that are critical for tumor growth and metastasis. The inhibition of these pathways can lead to reduced proliferation of cancer cells and increased apoptosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[3,4-d]pyrimidine derivatives. Modifications to the ethoxypropyl and fluorophenyl substituents can significantly influence biological activity. For example, variations in the alkyl chain length or the introduction of additional functional groups can enhance potency or selectivity towards specific targets .
Toxicological Studies
Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies have indicated a favorable safety margin in preclinical models, although further investigations are necessary to fully understand the compound's toxicity mechanisms .
Data Tables
Application | Description | IC50 Values |
---|---|---|
Anticancer Activity | Cytotoxic effects against MCF-7 and HCT-116 cell lines | MCF-7: 45–97 nM |
HCT-116: 6–99 nM | ||
Enzyme Inhibition | Selective inhibition of kinases involved in cancer progression | Not specified |
Toxicological Assessment | Favorable safety profile in preclinical models | Not specified |
Case Study 1: Anticancer Efficacy
In a study published in RSC Advances, researchers synthesized various pyrazolo[3,4-d]pyrimidine derivatives and evaluated their anticancer properties. Among these, this compound exhibited potent cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Kinase Inhibition Profile
A separate investigation focused on the kinase inhibition profile of this compound showed promising results against several targets implicated in oncogenesis. The study highlighted the importance of specific structural features in enhancing selectivity and potency against these kinases .
Propiedades
IUPAC Name |
6-N-(3-ethoxypropyl)-4-N-(3-fluorophenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O/c1-2-30-13-7-12-24-22-27-20(26-17-9-6-8-16(23)14-17)19-15-25-29(21(19)28-22)18-10-4-3-5-11-18/h3-6,8-11,14-15H,2,7,12-13H2,1H3,(H2,24,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORWHTOCJWQQHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.